tert-Butyl 4-(N-hydroxycarbamimidoyl)benzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(N-hydroxycarbamimidoyl)benzylcarbamate: is a chemical compound with the molecular formula C13H19N3O3. It is known for its unique structure, which includes a tert-butyl group, a benzylcarbamate moiety, and a hydroxycarbamimidoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(N-hydroxycarbamimidoyl)benzylcarbamate typically involves the reaction of 4-(N-hydroxycarbamimidoyl)benzylamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(N-hydroxycarbamimidoyl)benzylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzylcarbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(N-hydroxycarbamimidoyl)benzylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(N-hydroxycarbamimidoyl)benzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
- tert-Butyl benzyl(4-hydroxybutyl)carbamate
- tert-Butyl 4-(N-hydroxycarbamimidoyl)phenylcarbamate
- tert-Butyl 4-(N-hydroxycarbamimidoyl)phenylmethylcarbamate
Comparison: tert-Butyl 4-(N-hydroxycarbamimidoyl)benzylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H19N3O3 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl N-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-8-9-4-6-10(7-5-9)11(14)16-18/h4-7,18H,8H2,1-3H3,(H2,14,16)(H,15,17) |
InChI Key |
QDVBCHJDHLYNCR-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)/C(=N/O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.